molecular formula C12H13NO B14835411 5-Cyclopropoxy-2-ethylbenzonitrile

5-Cyclopropoxy-2-ethylbenzonitrile

Cat. No.: B14835411
M. Wt: 187.24 g/mol
InChI Key: XABNEKSMYBZADI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-ethylbenzonitrile: is an organic compound characterized by the presence of a cyclopropoxy group attached to a benzene ring, which also bears an ethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-ethylbenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, hydrolysis, and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-ethylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles and electrophiles: Such as halides, amines, and acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Cyclopropoxy-2-ethylbenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-ethylbenzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyclopropoxy-2-ethylbenzonitrile include:

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-cyclopropyloxy-2-ethylbenzonitrile

InChI

InChI=1S/C12H13NO/c1-2-9-3-4-12(7-10(9)8-13)14-11-5-6-11/h3-4,7,11H,2,5-6H2,1H3

InChI Key

XABNEKSMYBZADI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CC2)C#N

Origin of Product

United States

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